molecular formula C25H26N2O5S B4965553 Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate

Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate

Cat. No.: B4965553
M. Wt: 466.6 g/mol
InChI Key: SINGLTJAJCIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-15-10-12-20(13-17(15)3)27-33(30,31)23-14-19(11-9-16(23)2)24(28)26-22-8-6-7-21(18(22)4)25(29)32-5/h6-14,27H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINGLTJAJCIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3C)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.